Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal
Brand Name: Vulcanchem
CAS No.: 290814-90-3
VCID: VC8262034
InChI: InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1
SMILES: CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Molecular Formula: C25H36N4O8
Molecular Weight: 520.6 g/mol

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal

CAS No.: 290814-90-3

Cat. No.: VC8262034

Molecular Formula: C25H36N4O8

Molecular Weight: 520.6 g/mol

* For research use only. Not for human or veterinary use.

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal - 290814-90-3

Specification

CAS No. 290814-90-3
Molecular Formula C25H36N4O8
Molecular Weight 520.6 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34)/t15-,18-,20-,22-/m0/s1
Standard InChI Key YWDYZNNKJIPYAY-LYKNXKPOSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C
SMILES CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Canonical SMILES CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal features a linear peptide backbone with strategic modifications:

  • N-terminal acetylation: The tyrosine residue is acetylated, enhancing metabolic stability and influencing receptor interactions .

  • N-methylation: Both valine and aspartic acid residues undergo N-methylation, reducing hydrogen-bonding capacity and improving membrane permeability.

The IUPAC name, (3S)3[[(2S)2[[(2S)2[[(2S)2acetamido3(4hydroxyphenyl)propanoyl]methylamino]3methylbutanoyl]amino]propanoyl]methylamino]4oxobutanoicacid(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl]-methylamino]-4-oxobutanoic acid, reflects its stereochemical complexity. The SMILES notation (CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C) further delineates its branched structure.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC25H36N4O8\text{C}_{25}\text{H}_{36}\text{N}_{4}\text{O}_{8}
Molecular Weight520.6 g/mol
CAS Number290814-90-3
IUPAC Name(3S)3[[(2S)2[[...]](3S)-3-[[(2S)-2-[[...]]

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal likely employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Key steps include:

  • Acylation of Tyrosine: Acetylation at the N-terminal tyrosine using acetic anhydride, a method validated in related tyrosine derivatives .

  • N-Methylation: Incorporation of N-methyl amino acids via Emoc-protected derivatives to prevent racemization.

  • Coupling Reactions: Sequential coupling of valine, alanine, and aspartic acid residues using activators like HBTU or HATU.

Chirality and Stereochemical Control

The peptide’s bioactivity is highly dependent on its S-configuration, as observed in analogous NMDA antagonists . Enantiomerically pure synthesis is critical, with chromatographic purification (e.g., HPLC) ensuring >98% stereochemical purity.

ParameterControl GroupTreated Groupp-value
Infarct Volume (24 hr)41.1%26.5%<0.05
Caspase-1 Activity100%3.4%<0.01
Caspase-3 Activity100%13.2%<0.05
Apoptosis (Nucleosome Levels)100%47%<0.05

Blood-Brain Barrier (BBB) Penetration

N-methylation and acetylation enhance BBB permeability by mimicking endogenous amino acids, enabling transport via system L carriers . For instance, SDZ EAB 515 (a related NMDA antagonist) achieves brain uptake with a KiK_i of 50 μM for L-phenylalanine transport . This mechanism could facilitate central nervous system (CNS) delivery of acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal.

Research Challenges and Limitations

Limited Empirical Data

No peer-reviewed studies directly investigate acetyl-tyrosyl-(N-methyl)valyl-alanyl-(N-methyl)aspartal’s bioactivity. Existing inferences rely on structural analogs , necessitating validation through targeted assays.

Metabolic Stability

While N-methylation improves stability, esterase-mediated hydrolysis of the aspartal moiety may limit half-life. Prodrug strategies or formulation optimizations (e.g., liposomal encapsulation) could address this.

Future Directions and Therapeutic Applications

Neuroprotection

Given the neuroprotective effects of caspase inhibitors , this peptide could be evaluated in models of traumatic brain injury, Alzheimer’s disease, or amyotrophic lateral sclerosis (ALS).

Anti-Inflammatory Therapeutics

Caspase-1 regulates interleukin-1β (IL-1β) maturation, a key inflammatory cytokine . Targeting this pathway may offer therapeutic avenues for rheumatoid arthritis or sepsis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator